tert-Butyl 2-Cyano-3-(4-hydroxyphenyl)acrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 2-Cyano-3-(4-hydroxyphenyl)acrylate: is an organic compound with the molecular formula C14H15NO3 It is a derivative of acrylic acid and features a cyano group and a hydroxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-Cyano-3-(4-hydroxyphenyl)acrylate typically involves the esterification of 2-cyano-3-(4-hydroxyphenyl)acrylic acid with tert-butyl alcohol. This reaction is often catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid under reflux conditions .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of high-purity starting materials and optimized reaction conditions ensures the consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl 2-Cyano-3-(4-hydroxyphenyl)acrylate can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted acrylates.
Scientific Research Applications
Chemistry: tert-Butyl 2-Cyano-3-(4-hydroxyphenyl)acrylate is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers .
Biology: In biological research, this compound is studied for its potential as a bioactive molecule, with applications in drug discovery and development .
Medicine: The compound’s unique structure makes it a candidate for the development of new pharmaceuticals, particularly in the treatment of diseases where modulation of specific biochemical pathways is required .
Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials, including coatings and adhesives .
Mechanism of Action
The mechanism of action of tert-Butyl 2-Cyano-3-(4-hydroxyphenyl)acrylate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group and hydroxyphenyl group play crucial roles in binding to these targets, modulating their activity and leading to the desired biological or chemical effects .
Comparison with Similar Compounds
- (E)-Ethyl-2-cyano-3-(3,5-di-tert-butyl-4-hydroxyphenyl)acrylate
- Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate
- tert-Butyl 3-cyano-3-cyclopropyl-2-oxopyrrolidine-4-carboxylate
Uniqueness: tert-Butyl 2-Cyano-3-(4-hydroxyphenyl)acrylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C14H15NO3 |
---|---|
Molecular Weight |
245.27 g/mol |
IUPAC Name |
tert-butyl (E)-2-cyano-3-(4-hydroxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C14H15NO3/c1-14(2,3)18-13(17)11(9-15)8-10-4-6-12(16)7-5-10/h4-8,16H,1-3H3/b11-8+ |
InChI Key |
ATRNSFOFXSREED-DHZHZOJOSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)/C(=C/C1=CC=C(C=C1)O)/C#N |
Canonical SMILES |
CC(C)(C)OC(=O)C(=CC1=CC=C(C=C1)O)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.